2-(Phenylthio)ethanamine (CAS 2014-75-7) is a bifunctional building block featuring a primary amine and a stable phenyl thioether group. In industrial and advanced laboratory settings, it is primarily procured as a precursor for chalcogenated Schiff base ligands, C2-symmetric imidazolidinylidenes, and targeted pharmaceutical scaffolds [1]. Unlike simple aliphatic amines, its soft sulfur donor and hard nitrogen donor enable robust bidentate (N,S) coordination to transition metals such as Palladium(II) and Cobalt(III) [2]. This specific coordination profile is critical for synthesizing high-turnover-number (TON) cross-coupling catalysts and stable metallo-organic frameworks where precise steric bulk and electronic tuning are required [1].
Attempting to substitute 2-(phenylthio)ethanamine with its de-phenylated analog, cysteamine (2-aminoethanethiol), introduces severe processability issues due to the free thiol's rapid oxidation to cystamine disulfides under ambient conditions, ruining stoichiometric precision [1]. Furthermore, substituting with the oxygen analog, 2-(phenoxy)ethanamine, fundamentally alters the coordination chemistry; the hard ether oxygen fails to provide the soft-donor stabilization required for late transition metals like Pd(II), leading to catalyst degradation during high-temperature cross-coupling reactions [2]. The phenyl ring also provides essential steric shielding and lipophilicity that simple alkylthioamines lack, making this exact compound non-interchangeable for high-performance catalytic and pharmaceutical precursor applications[1].
When used to synthesize chalcogenated Schiff base ligands for Palladium(II) complexes, 2-(phenylthio)ethanamine enables the creation of highly active, air-stable catalysts for Suzuki-Miyaura cross-coupling. These complexes achieve massive turnover numbers at ultra-low loadings, vastly outperforming generic simple amine-derived or unoptimized phosphine-free systems [1].
| Evidence Dimension | Catalyst Turnover Number (TON) |
| Target Compound Data | TON up to 15,800 at 0.006 mol% Pd loading |
| Comparator Or Baseline | Standard phosphine-free Pd baselines (typically require >0.1 mol% loading for similar TON) |
| Quantified Difference | Maintains high catalytic efficiency at >15x lower catalyst loading |
| Conditions | Suzuki-Miyaura coupling using Pd(II) complexes of 2-(phenylthio)ethanamine-derived Schiff bases |
Procuring this specific amine allows for the development of highly efficient, air-stable Pd catalysts, drastically reducing precious metal costs in industrial cross-coupling.
In solvent-free mechanochemical transamidation with phthalimide, 2-(phenylthio)ethanamine demonstrates a highly distinct reactivity profile due to the steric and electronic influence of the bulky phenylthio group, yielding the N-substituted phthalamide at a lower, but highly specific, conversion rate compared to unhindered aliphatic amines [1].
| Evidence Dimension | Mechanochemical Transamidation Yield |
| Target Compound Data | 36% isolated yield of N-substituted phthalamide |
| Comparator Or Baseline | Allylamine (62% yield under identical conditions) |
| Quantified Difference | 26% lower yield, highlighting the significant steric hindrance of the phenylthio moiety |
| Conditions | Solvent-free mechanochemical milling with phthalimide at room temperature |
Buyers scaling up solvent-free syntheses must select this exact compound when the specific phenylthio pharmacophore is required, while adjusting stoichiometric expectations due to its unique steric bulk.
2-(Phenylthio)ethanamine acts as a robust bidentate N,S-chelator, forming highly stable discrete cations with transition metals like Cobalt(III). This soft-sulfur/hard-nitrogen combination provides superior resistance to base hydrolysis compared to monodentate amine coordination[1].
| Evidence Dimension | Complexation Stability |
| Target Compound Data | Forms discrete, stable ((2-(phenylthio)ethylamine)-N,S)bis(ethylenediamine)cobalt(III) cations |
| Comparator Or Baseline | Monodentate aliphatic amines (prone to rapid ligand exchange or hydrolysis) |
| Quantified Difference | Enables stable isolation of the bidentate Co(III) perchlorate salt without premature metal dissociation |
| Conditions | Aqueous/methanolic synthesis of Co(III) perchlorate complexes |
This compound is essential for researchers needing a stable, bidentate thioether-amine ligand to prevent premature metal dissociation in aqueous or basic environments.
Procured as a primary building block for chalcogenated Schiff base ligands used in ultra-low-loading (0.006 mol%) Suzuki-Miyaura cross-coupling catalysts, serving as a robust alternative to air-sensitive phosphine ligands [1].
Utilized as a bulky, functionalized amine precursor in the mechanochemical synthesis of N-substituted phthalamides, where its specific steric profile dictates reaction kinetics and product selectivity [2].
Selected for the synthesis of stable Co(III) and Pd(II) N,S-chelates to study base hydrolysis kinetics, metal-ligand electronic interactions, and structural crystallography [3].
Corrosive;Irritant